Rac-(2r,3s)-3-(trifluoromethyl)piperidine-2-carboxylic acid
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Overview
Description
Rac-(2r,3s)-3-(trifluoromethyl)piperidine-2-carboxylic acid is a compound of interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a piperidine ring substituted with a trifluoromethyl group and a carboxylic acid group, making it a valuable building block in organic synthesis and pharmaceutical development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rac-(2r,3s)-3-(trifluoromethyl)piperidine-2-carboxylic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
Rac-(2r,3s)-3-(trifluoromethyl)piperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles or electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
Rac-(2r,3s)-3-(trifluoromethyl)piperidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Rac-(2r,3s)-3-(trifluoromethyl)piperidine-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the carboxylic acid group may participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
3-(trifluoromethyl)piperidine-2-carboxylic acid: Lacks the racemic mixture and may have different stereochemical properties.
2-(trifluoromethyl)piperidine-3-carboxylic acid: Positional isomer with different chemical and biological properties.
3-(trifluoromethyl)pyrrolidine-2-carboxylic acid: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
Uniqueness
Rac-(2r,3s)-3-(trifluoromethyl)piperidine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of both trifluoromethyl and carboxylic acid groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
(2R,3S)-3-(trifluoromethyl)piperidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3NO2/c8-7(9,10)4-2-1-3-11-5(4)6(12)13/h4-5,11H,1-3H2,(H,12,13)/t4-,5+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWBOSHUHSBAEKF-CRCLSJGQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(NC1)C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@@H](NC1)C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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